Indole-7-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVZDADGTFJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370407 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-88-0 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indole-7-carboxaldehyde chemical properties and structure

An In-depth Technical Guide to Indole-7-carboxaldehyde: Properties, Synthesis, and Applications

Executive Summary: this compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by an indole nucleus fused to a benzene ring bearing an aldehyde group at position 7, this compound offers a unique combination of aromatic reactivity and versatile functional group chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals targeting neurological disorders, cancer, and inflammatory conditions.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and spectroscopic properties, established synthetic protocols, characteristic reactivity, and diverse applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

This compound, a member of the indole family, possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[2][3] The aldehyde functional group (-CHO) is substituted at the 7th position of the indole core.

-

IUPAC Name: 1H-indole-7-carbaldehyde[3]

-

Common Synonyms: 7-Formylindole, Indole-7-aldehyde[1]

-

CAS Number: 1074-88-0[1]

The structure combines the electron-rich nature of the indole ring with the electrophilic character of the aldehyde, defining its chemical behavior and utility in synthesis.

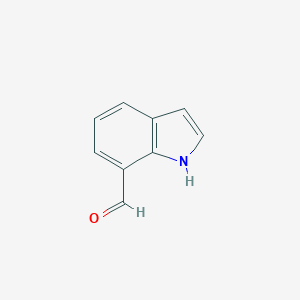

Caption: Chemical structure of 1H-indole-7-carbaldehyde.

Physicochemical Properties

This compound is typically supplied as a yellow crystalline powder.[1][2] Its physical and chemical properties are summarized in the table below. The compound's stability and ease of handling make it a practical choice for various laboratory applications.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][3] |

| Molecular Weight | 145.16 g/mol | [1][3] |

| Appearance | Yellow Crystalline Solid/Powder | [1][2] |

| Melting Point | 87-91 °C | [4] |

| Purity | ≥ 97-98% (HPLC) | [1] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane | [4][5] |

| SMILES String | O=Cc1cccc2cc[nH]c12 | [6] |

| InChI Key | XQVZDADGTFJAFM-UHFFFAOYSA-N | [7] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehyde proton (around 10.0 ppm), the N-H proton of the indole ring (a broad singlet), and a series of multiplets in the aromatic region corresponding to the protons on the bicyclic system.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the aldehyde carbonyl carbon (around 185 ppm), in addition to signals for the eight other carbons of the indole core.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 145, corresponding to the molecular weight of the compound.[3][7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group (typically 1680-1700 cm⁻¹) and a peak for the N-H stretch of the indole ring (around 3200-3400 cm⁻¹).

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. A prevalent and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol. This approach is valued for its efficiency and the high purity of the resulting product.

Synthetic Pathway: Oxidation of (1H-indol-7-yl)methanol

This method utilizes activated manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. The reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature.[2]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis and serves as a self-validating system for producing high-purity this compound.[2]

Materials:

-

(1H-indol-7-yl)methanol

-

Activated Manganese(IV) Oxide (MnO₂, 85%)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Silica Gel (for filtration and column chromatography)

Procedure:

-

Dissolution: Dissolve (1H-indol-7-yl)methanol (e.g., 8.0 g, 54.3 mmol) in anhydrous dichloromethane (400 mL) in an appropriately sized round-bottom flask equipped with a magnetic stir bar.[2]

-

Oxidation: To the stirred solution, add activated manganese(IV) oxide (e.g., 41.0 g, 0.40 mol) in one portion. The reaction is exothermic and may require initial cooling.[2]

-

Reaction Monitoring: Stir the resulting black suspension at room temperature for an extended period (e.g., 72 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[2]

-

Work-up & Filtration: Upon completion, add additional dichloromethane (200 mL) and methanol (400 mL) to the mixture. Filter the suspension through a pad of silica gel or Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with a DCM/MeOH mixture to ensure complete recovery of the product.[2][10]

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford pure 1H-indole-7-carboxaldehyde as a yellow solid.[2][10] A typical yield for this process is reported to be around 83%.[2]

Chemical Reactivity and Derivatization

This compound is a versatile synthetic intermediate due to the reactivity of both the aldehyde group and the indole nucleus.[1]

-

Aldehyde Reactions: The aldehyde functionality readily undergoes standard transformations such as oxidation to indole-7-carboxylic acid, reduction to (1H-indol-7-yl)methanol, and various condensation reactions (e.g., Wittig, Knoevenagel) to form larger, more complex molecules.[1]

-

Indole Nucleus Reactions: The indole ring, particularly the N-H position, can be protected or alkylated. For instance, it can be methylated using chloromethane.[11] The electron-rich nature of the ring also allows for electrophilic substitution reactions, although the position of substitution can be influenced by the directing effect of the existing aldehyde group.

Its utility as a reactant is demonstrated in the preparation of a wide range of bioactive compounds, including antiandrogens, antiplatelet agents, and inhibitors of various enzymes and receptors.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals like serotonin and melatonin.[12] this compound serves as a critical starting material for accessing novel indole derivatives with therapeutic potential.[1][13]

Key Application Areas:

-

Pharmaceutical Synthesis: It is a key intermediate for drugs targeting neurological disorders, cancer, and other diseases.[1] Its derivatives have been investigated as potent antitubulin agents, insulin receptor activators, and kinase inhibitors.

-

Organic Synthesis: It acts as a foundational building block for constructing complex heterocyclic systems, such as fused pyrroloquinolinedicarboxylates.[2]

-

Biochemical Research: The compound is used in studies of tryptophan metabolism and its relationship to serotonin production, which has implications for mood disorders.[1]

-

Materials Science: It is employed in the creation of fluorescent probes for biological imaging and as a building block for novel dyes and agrochemicals.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[14]

-

Hazard Classification: It is classified as harmful if swallowed (Acute Tox. 4) and may cause an allergic skin reaction (Skin Sens. 1).[3] The corresponding GHS pictogram is an exclamation mark (GHS07).

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses or faceshields, chemical-resistant gloves, and a dust mask (e.g., N95), should be worn when handling the solid.

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is refrigerated at 0-8°C.[1] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere may be beneficial for long-term stability.[15][17]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its unique structure provides a versatile platform for chemical modification, enabling the synthesis of diverse and complex molecules. Its established importance and continued application in medicinal chemistry and materials science solidify its role as a cornerstone building block for innovation in drug discovery and beyond.

References

-

Full article: Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. (n.d.). Taylor & Francis. [Link]

-

This compound | C9H7NO | CID 2734629. (n.d.). PubChem - NIH. [Link]

-

Indoline-7-carboxaldehyde | C9H9NO | CID 1481333. (n.d.). PubChem - NIH. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

- The Role of 7-Azaindole-4-carboxaldehyde in Modern Drug Discovery. (2025-10-13). (Source not publicly available)

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. [Link]

-

This compound (C9H7NO). (n.d.). PubChemLite. [Link]

-

Chemical Properties of this compound (CAS 1074-88-0). (n.d.). Cheméo. [Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). ResearchGate. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). (Source not publicly available)

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). (Source not publicly available)

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1074-88-0 [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1074-88-0 [amp.chemicalbook.com]

- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 6. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 1H-Indole-7-carboxaldehyde, 1-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physical Properties of 1H-Indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 1H-Indole-7-carbaldehyde (CAS No. 1074-88-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies used to determine these properties, the rationale behind procedural steps, and the interpretation of the resulting data. Detailed protocols for key analytical techniques are provided to ensure scientific integrity and reproducibility. The guide is structured to be a practical resource for researchers actively working with or considering the use of this compound in their synthetic and developmental workflows.

Introduction: The Significance of 1H-Indole-7-carbaldehyde

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of a carbaldehyde group at the 7-position of the indole ring system endows 1H-Indole-7-carbaldehyde with a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of more complex molecules. Its utility in the construction of novel therapeutic agents and functional organic materials necessitates a thorough understanding of its fundamental physical and chemical characteristics. This guide serves as a centralized repository of this critical information, presented with the depth and context required by the scientific community.

Core Physical Properties

A foundational understanding of a compound's physical properties is paramount for its effective handling, purification, and application in synthetic protocols. The key physical descriptors for 1H-Indole-7-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [PubChem][1] |

| Molecular Weight | 145.16 g/mol | [PubChem][1] |

| Appearance | White to Light yellow powder/crystal | [Tokyo Chemical Industry][2] |

| Melting Point | 87-91 °C (literature) | [Sigma-Aldrich][3] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [ChemicalBook] |

| Solubility | Soluble in Chloroform, Dichloromethane. Insoluble in water. | [ChemicalBook] |

| pKa | 15.50 ± 0.30 (Predicted) | [ChemicalBook] |

In-Depth Discussion of Physical Properties

The crystalline, solid nature of 1H-Indole-7-carbaldehyde at room temperature is typical for a molecule of its size and polarity. Its melting point range of 87-91 °C is a critical parameter for assessing purity; a broader melting range would suggest the presence of impurities. The predicted high boiling point is a consequence of the polar nature of the molecule, arising from the indole N-H bond and the carbonyl group, which can participate in intermolecular hydrogen bonding and dipole-dipole interactions.

The solubility profile is consistent with its structure. The largely aromatic and heterocyclic nature of the molecule limits its solubility in polar protic solvents like water. However, the presence of the polar aldehyde group and the indole ring allows for good solubility in moderately polar chlorinated solvents such as chloroform and dichloromethane. This solubility is a key consideration for its use in reactions and for its purification by chromatography.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. This section details the expected spectroscopic signatures of 1H-Indole-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indole-7-carbaldehyde is expected to show distinct signals for the aldehyde proton (highly deshielded, likely >9.5 ppm), the N-H proton of the indole ring (also deshielded and potentially broad), and the aromatic protons on the indole ring system. The specific coupling patterns of the aromatic protons would be invaluable for confirming the 7-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (typically in the 180-200 ppm region). The aromatic carbons of the indole ring will appear in the approximate range of 110-140 ppm. A link to a predicted 13C NMR spectrum can be found in the PubChem database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1H-Indole-7-carbaldehyde, the key expected absorption bands are:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected to be a sharp, and often distinct, pair of peaks in the 2700-2900 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1H-Indole-7-carbaldehyde is expected to be dominated by π → π* transitions due to the conjugated indole and benzaldehyde systems.[4][5] The indole chromophore itself typically shows absorptions around 220 nm and 270-290 nm. The conjugation with the aldehyde group is expected to shift these absorptions to longer wavelengths (a bathochromic shift). One would anticipate strong absorptions in the 250-350 nm range. The n → π* transition of the carbonyl group, which is formally forbidden and thus of low intensity, may be observed as a weak shoulder at a longer wavelength.[6]

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1H-Indole-7-carbaldehyde.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range. This protocol is designed to achieve an accurate and reproducible measurement.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 1H-Indole-7-carbaldehyde is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

-

Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting point. This provides a target range for a more careful subsequent measurement.

-

Slow and Accurate Measurement: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[7]

Self-Validation: The sharpness of the melting point range serves as an internal control for the purity of the sample. For a high-purity sample, this range should not exceed 2 °C.

Spectroscopic Sample Preparation and Analysis

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

Protocol:

-

Sample Preparation: 5-10 mg of 1H-Indole-7-carbaldehyde is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]

-

Transfer to NMR Tube: The solution is transferred to a clean, standard 5 mm NMR tube using a Pasteur pipette. Any solid particulates should be filtered out to prevent interference with the magnetic field homogeneity.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize its homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.[8]

Causality: For solid samples, the thin film method provides a rapid and effective way to obtain an IR spectrum without the interference of a mulling agent.[10][11]

Protocol:

-

Solution Preparation: A small amount (a few milligrams) of 1H-Indole-7-carbaldehyde is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[10][11]

-

Film Casting: A drop of this solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Spectral Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Self-Validation: The quality of the spectrum is assessed by the intensity of the absorption bands. If the peaks are too weak, more solution can be added to the plate. If they are too strong (i.e., "flat-topping"), the film is too thick and should be remade with a more dilute solution.[10]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

Hazard Identification: 1H-Indole-7-carbaldehyde is harmful if swallowed and may cause an allergic skin reaction.[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area.

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is also noted to be air-sensitive.

Visualizations

Chemical Structure

Caption: Chemical structure of 1H-Indole-7-carbaldehyde.

Experimental Workflow for Purity Assessment

Caption: A typical experimental workflow for assessing the purity of a 1H-Indole-7-carbaldehyde sample.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 1H-Indole-7-carbaldehyde, grounded in established experimental methodologies. By understanding these core characteristics—from its melting point and solubility to its spectroscopic signatures—researchers are better equipped to utilize this versatile compound with precision and safety. The provided protocols and the rationale behind them are intended to foster a deeper understanding and promote the generation of high-quality, reproducible scientific data.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734629, Indole-7-carboxaldehyde. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-7-carbaldehyde | 1074-88-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

The Enigmatic Presence of Indole-7-Carboxaldehyde in the Plant Kingdom: A Technical Guide

Preamble: Unveiling a Rare Indolic Constituent

Within the vast and intricate tapestry of plant secondary metabolism, indole alkaloids represent a prominent class of compounds, renowned for their structural diversity and profound biological activities. While much of the scientific focus has been directed towards ubiquitous derivatives such as indole-3-acetic acid (auxin) and its various metabolic offshoots, a lesser-known isomer, indole-7-carboxaldehyde, presents a compelling case for deeper investigation. This technical guide synthesizes the current, albeit limited, knowledge surrounding the natural occurrence of this compound in plants. It is intended for researchers, scientists, and drug development professionals who seek to explore the untapped potential of this rare phytochemical. We will navigate through its confirmed natural source, delve into a speculative biosynthetic pathway, discuss its potential physiological significance, and provide a robust methodological framework for its isolation and characterization.

I. Confirmed Natural Occurrence: A Singular Report

To date, the documented natural occurrence of this compound in the plant kingdom is confined to a single species, Esenbeckia leiocarpa.[1] This flowering plant, belonging to the Rutaceae family, is native to Brazil. The identification of this compound in this species stands as a pivotal, yet solitary, data point, underscoring the compound's rarity and the nascent stage of research into its distribution in nature.

Table 1: Documented Natural Source of this compound

| Plant Species | Family | Reported Occurrence |

| Esenbeckia leiocarpa | Rutaceae | Yes[1] |

The scarcity of reports on this compound in other plant species suggests several possibilities: its presence may be taxonomically restricted, it might be an intermediate that does not accumulate to detectable levels in most plants, or it may have been overlooked in phytochemical screenings that were not specifically designed for its detection.

II. The Biosynthetic Riddle: A Plausible Pathway

The precise biosynthetic pathway leading to this compound in plants remains unelucidated. However, by drawing parallels with the well-established biosynthesis of other indole alkaloids, a hypothetical pathway can be proposed. The universal precursor for indole alkaloids is the amino acid tryptophan.[2][3][4]

The biosynthesis of indole alkaloids generally begins with the conversion of tryptophan to tryptamine via decarboxylation.[4] However, for the formation of an indole carboxaldehyde, a different route involving the modification of the indole ring itself is more likely. The key challenge is to explain the substitution at the C-7 position of the indole ring, as the C-3 position is typically the most reactive site for electrophilic substitution.[3]

One plausible hypothesis involves the enzymatic oxidation of the indole ring at the 7-position, followed by a series of modifications to introduce the aldehyde functionality. The synthesis of 7-substituted indoles is a known challenge in synthetic organic chemistry, often requiring specific catalysts and reaction conditions.[5] In a biological context, this specificity would be conferred by highly selective enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily, which are known to catalyze a wide range of oxidative reactions in secondary metabolism.

Diagram 1: Hypothetical Biosynthetic Pathway of this compound

Caption: A speculative pathway for the biosynthesis of this compound from tryptophan.

III. Physiological Role and Biological Activity: An Area of Active Inquiry

The physiological function of this compound within Esenbeckia leiocarpa or any other plant is currently unknown. In contrast, its isomer, indole-3-carboxaldehyde, is recognized as a plant metabolite with roles in defense and as a precursor to other secondary metabolites. Given the structural similarity, it is plausible that this compound could also play a role in plant defense, potentially acting as a phytoalexin or an allelopathic agent.

Beyond its potential role in plants, this compound has been the subject of in vitro studies that have revealed a range of biological activities. These studies, while not directly addressing its function in plants, provide valuable insights for drug development professionals. Theoretical studies have suggested its potential as an anti-cancer agent.[6][7]

IV. Methodological Framework for Analysis

The identification and quantification of this compound in plant matrices require a robust analytical workflow. The primary challenge lies in its separation from other isomeric indole aldehydes, particularly the more abundant indole-3-carboxaldehyde.

A. Extraction and Sample Preparation

A generalized protocol for the extraction of indole alkaloids from plant material is as follows:

-

Harvest and Dry: Plant material (e.g., leaves, stems, roots) is harvested and dried at a controlled temperature (e.g., 40-50°C) to inactivate degradative enzymes.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity to enrich the fraction containing indole alkaloids.

B. Chromatographic Separation and Identification

High-performance liquid chromatography (HPLC) is the preferred method for the separation of indole carboxaldehyde isomers.

Table 2: Exemplar HPLC Method for Isomer Separation

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | A time-dependent gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 254 nm and 300 nm |

| Reference | Based on general principles of reverse-phase chromatography for indole alkaloids. |

The separation of indole carboxaldehyde isomers can be challenging due to their similar chemical properties.[8] Method development may require careful optimization of the mobile phase composition, gradient profile, and column chemistry.

Diagram 2: Analytical Workflow for this compound

Sources

- 1. This compound | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optoelectronic and anti-cancerous activity of this compound | springerprofessional.de [springerprofessional.de]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Indole-7-carboxaldehyde for the Research Scientist

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of Indole-7-carboxaldehyde, a pivotal heterocyclic aldehyde in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in both theoretical principles and practical, field-tested insights. Our approach moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating framework for the spectroscopic characterization of this important molecule.

Introduction: The Molecular Portrait of this compound

This compound, with the molecular formula C₉H₇NO, is a member of the indole family, a class of aromatic heterocyclic compounds that form the core of numerous natural products and pharmaceutical agents.[1] The presence of a reactive aldehyde group at the 7-position of the indole scaffold makes it a valuable synthon for the elaboration of more complex molecular architectures. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity of subsequent research and development. This guide provides the foundational spectroscopic data and interpretive logic necessary for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Underlying Principles: ¹H NMR spectroscopy is based on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Furthermore, spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the number and spatial relationship of adjacent protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: For a standard ¹H NMR experiment, a spectral width of approximately 12-15 ppm is typically sufficient. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is a good starting point for qualitative analysis. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the protons of interest) and a 90-degree pulse angle are necessary.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Data for this compound

While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the indole ring and the aldehyde substituent. For comparative purposes, the experimental ¹H NMR data for the isomeric Indole-3-carboxaldehyde in DMSO-d₆ is presented below.

| Proton Assignment (Indole-3-carboxaldehyde) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | 12.2 | br s |

| H-2 | 8.32 | s |

| H-4 | 8.16 | d |

| H-5 | 7.29 | t |

| H-6 | 7.26 | t |

| H-7 | 7.55 | d |

| Aldehyde-H | 9.99 | s |

Data obtained from ChemicalBook.

Interpretation of the Expected ¹H NMR Spectrum of this compound:

The aldehyde proton is expected to be the most downfield signal (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the aldehyde group.

Carbon-¹³ (¹³C) NMR Spectroscopy

Underlying Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, where each unique carbon atom gives rise to a distinct signal. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

The sample preparation is identical to that for ¹H NMR. The key difference in the experiment is the use of broadband proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each carbon. A wider spectral width (typically 0-220 ppm) is required. Due to the lower sensitivity and longer relaxation times of ¹³C nuclei, a larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

¹³C NMR Data for this compound

| Carbon Assignment (Indole-3-carboxaldehyde) | Chemical Shift (δ, ppm) |

| C=O | 185.34 |

| C-2 | 135.75 |

| C-3 | 118.38 |

| C-3a | 136.79 |

| C-4 | 124.39 |

| C-5 | 123.04 |

| C-6 | 121.88 |

| C-7 | 120.55 |

| C-7a | 111.70 |

Data obtained from a supporting information document on facile synthesis of formylindoles.[2]

Interpretation of the Expected ¹³C NMR Spectrum of this compound:

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The carbon atoms of the aromatic rings will resonate in the region of δ 110-140 ppm. The specific assignments can be aided by computational predictions and comparison with the spectra of structurally related indole derivatives.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

Underlying Principles: When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. The positions of these absorption bands, typically reported in wavenumbers (cm⁻¹), are indicative of the types of bonds (e.g., C=O, N-H, C-H) and the functional groups present.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent in the mid-IR region. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Background Collection: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric and instrumental contributions.

-

Sample Analysis: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

Expected IR Absorption Bands for this compound

While a specific experimental spectrum for this compound is not provided, the characteristic absorption bands can be predicted based on its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aldehyde) | 2700 - 2900 (often two bands) | Medium to Weak |

| C=O Stretch (Aldehyde) | 1680 - 1710 (conjugated) | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-H Bend (Aromatic) | 650 - 900 | Medium to Strong |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde, expected around 1680-1710 cm⁻¹. The presence of the N-H group of the indole ring will be confirmed by a medium-intensity, sharp peak in the 3300-3500 cm⁻¹ region. The characteristic C-H stretching of the aldehyde group, often appearing as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹, is also a key diagnostic feature.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Underlying Principles of Electron Ionization (EI) Mass Spectrometry: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment in a predictable manner. The resulting charged fragments are then separated by their m/z ratio and detected.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the analyte molecules are ionized by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][3]

-

Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 145, which corresponds to the molecular weight of this compound (C₉H₇NO).

-

Key Fragment Ions: Significant fragment ions are observed at m/z values of 144, 116, and 89.

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The fragmentation of this compound under electron ionization can be rationalized as follows:

-

Formation of the Molecular Ion: C₉H₇NO + e⁻ → [C₉H₇NO]⁺• (m/z = 145) + 2e⁻

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, likely from the aldehyde group, to form a stable acylium ion. [C₉H₇NO]⁺• → [C₉H₆NO]⁺ (m/z = 144) + H•

-

Loss of Carbon Monoxide: The fragment at m/z 144 can then lose a molecule of carbon monoxide. [C₉H₆NO]⁺ → [C₈H₆N]⁺ (m/z = 116) + CO

-

Further Fragmentation: The ion at m/z 116 can undergo further fragmentation, such as the loss of HCN, which is characteristic of indole-containing compounds, to produce a fragment at m/z 89. [C₈H₆N]⁺ → [C₇H₅]⁺ (m/z = 89) + HCN

Visualizing the Data: Structure and Fragmentation

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Structure of this compound with atom numbering.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive overview of the key spectroscopic data for this compound, encompassing NMR, IR, and MS techniques. By understanding the principles behind these methods and the interpretation of the resulting spectra, researchers can confidently verify the identity and purity of this important synthetic building block. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis and application of indole-based compounds, fostering a foundation of scientific integrity and accelerating the pace of discovery in medicinal chemistry and materials science.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2734629. [Link]

Sources

An In-Depth Technical Guide to Indole-7-carboxaldehyde (CAS 1074-88-0): Properties, Hazards, and Safe Handling

This guide provides a comprehensive technical overview of Indole-7-carboxaldehyde (CAS No. 1074-88-0), a key heterocyclic building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, detailed hazard profile, and rigorous protocols for safe handling, storage, and emergency response. The information herein is grounded in authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Structure

This compound, also known as 7-Formylindole, is a member of the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a formyl group substituted at position 7.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1]

Key Identifiers:

-

Synonyms: this compound, 7-Formylindole[4]

-

CAS Number: 1074-88-0[2]

-

Molecular Formula: C₉H₇NO[2]

-

Molecular Weight: 145.16 g/mol [2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is typically supplied as an off-white to yellow crystalline solid.[1][3] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental to its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 87 - 91 °C | [4] |

| Water Solubility | log10WS: -2.74 (mol/L) | [5] |

| Octanol/Water Partition Coeff. | logPoct/wat: 1.498 | [5] |

| Kovats Retention Index | 1424.90 (Semi-standard non-polar) | [2][5] |

| Stability | Sensitive to air and light | [6] |

Hazard Identification and Toxicology

This compound is classified as hazardous. The primary hazards are acute oral toxicity and the potential to cause an allergic skin reaction.[4][7] All laboratory personnel must be thoroughly familiar with these hazards before handling the compound.

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized framework for hazard communication.

| Classification | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H302 | Harmful if swallowed.[2][4][7] |

| H317 | May cause an allergic skin reaction.[2][4][7] | |

| H315 | Causes skin irritation.[2][8][9] | |

| H319 | Causes serious eye irritation.[2][8][9] |

Note: The specific hazard statements can vary slightly between suppliers, with some also including skin and eye irritation (H315, H319).[2][8][9]

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[6][7] The available data points to the following primary concerns:

-

Acute Oral Toxicity: The compound is classified as harmful if ingested, falling under Acute Toxicity, Oral (Category 4).[4]

-

Skin Sensitization: It is a skin sensitizer (Category 1), meaning that repeated contact may lead to an allergic reaction, such as a rash.[4][7] Symptoms of an allergic reaction can include rash, itching, and swelling.[6]

To date, no component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[4]

Safe Handling and Emergency Protocols

A rigorous and proactive approach to safety is mandatory when working with this compound. The following protocols are based on standard laboratory safety practices and information derived from supplier Safety Data Sheets (SDS).[4][7][10]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent all contact and aerosol inhalation.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[4][10] A chemical fume hood is required. Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential.

-

Eye/Face Protection: Wear chemical safety glasses and a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal technique to avoid skin contact.[4][7]

-

Skin and Body Protection: Wear a lab coat and ensure full coverage to prevent skin exposure.

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or equivalent respirator.

-

Caption: Standard PPE Donning and Doffing Workflow.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[4][7] Wash hands thoroughly after handling.[4][10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][7] The compound is noted to be sensitive to air and light, necessitating storage in a sealed, opaque container, potentially under an inert atmosphere.[3][6] Recommended storage temperature is often 4°C.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. [4][10] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[4][7] If skin irritation or a rash occurs, seek medical advice/attention.[4][7] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][10] |

| Inhalation | IF INHALED: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10] |

Spill and Disposal Procedures

-

Spill Response: Evacuate personnel. Use personal protective equipment.[4] Avoid breathing dust.[4] Do not let the product enter drains.[4][7] Sweep up the material without creating dust, shovel it into a suitable, closed container, and hold for waste disposal.[4]

-

Waste Disposal: Dispose of unused product and contaminated packaging at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a building block in organic synthesis.[1] Its utility stems from the reactivity of both the indole nucleus and the aldehyde functional group. Documented applications include:

-

Reactant for the preparation of antiandrogen compounds.[1]

-

Used in the synthesis of fused pyrroloquinolinedicarboxylates.[1]

References

-

This compound | C9H7NO | CID 2734629 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Chemical Properties of this compound (CAS 1074-88-0). (n.d.). Cheméo. [Link]

Sources

- 1. This compound | 1074-88-0 [chemicalbook.com]

- 2. This compound | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. canbipharm.com [canbipharm.com]

- 5. This compound (CAS 1074-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1H-Indole-7-carbaldehyde | 1074-88-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 1074-88-0 Cas No. | 1H-Indole-7-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 10. file.bldpharm.com [file.bldpharm.com]

Solubility of Indole-7-carboxaldehyde: A Comprehensive Guide for Laboratory Applications

An In-depth Technical Guide for Researchers

Introduction

Indole-7-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] As a derivative of indole, it serves as a precursor for a wide array of biologically active molecules, including anti-androgens, antiplatelet agents, and kinase inhibitors. A fundamental yet critical parameter that dictates its utility in both synthetic reactions and biological assays is its solubility. The ability to create homogenous solutions of a specific concentration is paramount for reaction kinetics, dose-response studies, and high-throughput screening.

This technical guide provides an in-depth analysis of the solubility profile of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its dissolution, provide available solubility data, and present a robust experimental protocol for determining solubility in any given organic solvent system. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of handling this compound.

Molecular Profile and Its Influence on Solubility

Understanding the molecular structure of this compound is key to predicting its behavior in various solvents. The principle of "like dissolves like" is the foundational concept: a solute will dissolve best in a solvent that has a similar polarity.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₉H₇NO | [3][4][5] |

| Molecular Weight | 145.16 g/mol | [5][6] |

| Appearance | Yellow Crystalline Powder | [1][7] |

| Melting Point | 87-91 °C | [5][7] |

| logP (calc.) | 1.498 | [6][8] |

| pKa (pred.) | 15.50 | [7] |

The structure of this compound contains several key features that dictate its solubility:

-

The Indole Ring: This bicyclic aromatic system is largely nonpolar, contributing to its solubility in solvents with some nonpolar character.

-

The Aldehyde Group (-CHO): The carbonyl (C=O) is a polar functional group and a hydrogen bond acceptor.

-

The Indole N-H Group: The amine proton is a hydrogen bond donor.

The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, combined with the aromatic system, results in a molecule of intermediate polarity. The calculated octanol-water partition coefficient (logP) of ~1.5 indicates a preference for a more lipophilic environment over a purely aqueous one, which aligns with its observed low water solubility.[6][7][8]

Caption: Key structural features governing the solubility of this compound.

Theoretical and Observed Solubility in Organic Solvents

Based on its molecular profile, we can predict the solubility of this compound across different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H and C=O groups. They are excellent choices for dissolving this compound. For the closely related isomer, Indole-3-carboxaldehyde, solubility in DMSO and DMF is high, approximately 30 mg/mL.[9][10] A similar high solubility is expected for the 7-carboxaldehyde isomer.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They are expected to be effective solvents. Indole-3-carboxaldehyde is reported to be readily soluble in ethanol and methanol.[11][12]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. This compound is reported to be soluble in both dichloromethane and chloroform.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polarity of these solvents is too low to effectively solvate the polar N-H and aldehyde functional groups. Consequently, solubility is expected to be very limited. This is observed with Indole-3-carboxaldehyde, which has poor solubility in hexane and toluene.[11]

Summary of Reported and Expected Solubility

| Solvent Class | Solvent Example | Reported/Expected Solubility | Rationale / Comments |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent H-bond acceptor. Data for Indole-3-carboxaldehyde is ~30 mg/mL.[9] |

| Dimethylformamide (DMF) | High | Excellent H-bond acceptor. Data for Indole-3-carboxaldehyde is ~30 mg/mL.[9] | |

| Polar Protic | Ethanol, Methanol | High | H-bond donor and acceptor. Indole-3-carboxaldehyde is readily soluble.[11][12] |

| Chlorinated | Dichloromethane (DCM) | Soluble | Moderate polarity. Specifically reported as a solvent for this compound.[7] |

| Chloroform | Soluble | Moderate polarity. Specifically reported as a solvent for this compound.[7] | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity, H-bond acceptor. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity, H-bond acceptor. |

| Aqueous | Water | Insoluble | The nonpolar indole ring dominates over the polar groups.[7] Calculated Log10WS is -2.74 mol/L.[6][8] |

| Nonpolar | Hexane, Toluene | Insoluble/Low | Mismatch in polarity.[11] |

Note: Much of the quantitative data available is for the isomer Indole-3-carboxaldehyde. While a similar profile is expected for this compound, the exact values may differ slightly due to the different positioning of the aldehyde group.

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, it is best practice to determine the solubility experimentally. The following is a standard protocol based on the equilibrium shake-flask method.[13][14]

Objective: To determine the solubility (in mg/mL) of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer and/or orbital shaker in a temperature-controlled environment

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial (e.g., add 20-30 mg to 1 mL of solvent). The key is to have undissolved solid remaining. b. Add a precise volume of the chosen solvent (e.g., 1.0 mL). c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Sample Clarification: a. After 24 hours, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully draw the supernatant into a syringe, avoiding any solid particles. c. Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Quantification: a. Prepare a precise dilution of the clarified, saturated solution using a calibrated volumetric flask and the same solvent. The dilution factor will depend on the expected solubility and the linear range of your analytical method. b. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. c. Calculate the concentration of the diluted sample against a standard curve of known concentrations. d. Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Practical Recommendations for Stock Solutions

For most laboratory applications, preparing a concentrated stock solution is the first step.

-

Recommended Solvents: For biological applications, DMSO is the most common and effective solvent. For organic synthesis, DMF, Dichloromethane, or THF are excellent choices depending on the subsequent reaction conditions.

-

Preparation Procedure:

-

Weigh the required amount of this compound directly into a vial.

-

Add the desired volume of solvent to achieve the target concentration (e.g., for a 10 mM stock in DMSO, add 1.45 mg of compound per 1 mL of DMSO).

-

Vortex thoroughly until all solid is dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution if necessary, but ensure the compound is stable at that temperature.

-

-

Storage: Due to its sensitivity to air, it is advisable to store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[7][15] Store solutions at -20°C or -80°C in tightly sealed containers to prolong stability. For aqueous buffers, it is recommended to prepare fresh solutions daily by diluting the DMSO stock, as the compound is sparingly soluble and may precipitate over time.[9]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is harmful if swallowed and may cause an allergic skin reaction.[4][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15] Use a dust mask or work in a ventilated hood when handling the solid powder.[5]

-

Handling: Ensure adequate ventilation.[15] Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[15][16]

-

Storage: Keep containers tightly closed in a dry, dark, and well-ventilated place.[7][15] For long-term storage, refrigeration is recommended.[15]

Conclusion

This compound is a compound of intermediate polarity, demonstrating high solubility in polar aprotic and protic organic solvents like DMSO, DMF, and alcohols. Its solubility is limited in nonpolar solvents and extremely low in water. For routine use, DMSO is the solvent of choice for preparing concentrated stock solutions. For applications requiring precise solubility data, the experimental protocol provided in this guide should be followed. By understanding the interplay between its molecular structure and solvent properties, researchers can confidently and safely handle this compound to achieve reliable and reproducible results.

References

-

Thermophysical Properties of this compound. Chemcasts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

-

This compound | C9H7NO | CID 2734629. PubChem, NIH. [Link]

-

Chemical Properties of this compound (CAS 1074-88-0). Cheméo. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone, YouTube. [Link]

-

How can you determine the solubility of organic compounds?. Quora. [Link]

-

Indoline-7-carboxaldehyde | C9H9NO | CID 1481333. PubChem, NIH. [Link]

-

Indole-3-carboxaldehyde. Solubility of Things. [Link]

-

This compound. Cheméo. [Link]

-

This compound, 1 X 1 g (632414-1G). Alkali Scientific. [Link]

-

This compound. NIST WebBook. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

This compound. NIST WebBook. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 1074-88-0 [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. 1074-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound (CAS 1074-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. quora.com [quora.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to Indole-7-carboxaldehyde: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-7-carboxaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. Its strategic importance lies in its role as a versatile precursor to a multitude of complex molecular architectures, including potent therapeutic agents and biologically active natural products. This guide provides a comprehensive exploration of this compound, from its initial discovery and the evolution of its synthesis to its diverse applications in drug development. We will delve into the causality behind various synthetic strategies, offering detailed experimental protocols and a comparative analysis of their advantages and limitations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, providing both foundational knowledge and practical insights into the utility of this pivotal molecule.

Introduction: The Significance of the Indole Scaffold and the Rise of a Key Intermediate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] From the anti-migraine triptans to anti-cancer alkaloids, the indole motif has consistently demonstrated its capacity to interact with a diverse array of biological targets. The specific substitution pattern on the indole ring plays a crucial role in modulating this activity. Among the various substituted indoles, this compound has emerged as a particularly valuable building block due to the unique reactivity conferred by the aldehyde group at the C7 position of the indole ring. This functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems.[2]

This guide will provide a thorough examination of this compound, beginning with its historical discovery and the initial synthetic routes. We will then explore the evolution of its synthesis, highlighting the development of more efficient and scalable methods. A significant portion of this document is dedicated to providing detailed, field-proven experimental protocols for its preparation. Finally, we will survey its extensive applications as a reactant in the synthesis of a variety of therapeutic agents, underscoring its enduring importance in the pharmaceutical industry.

The Genesis of this compound: A Historical Perspective

The first synthesis of this compound was reported in 1962 by E. Piers and R. K. Brown from the University of Alberta.[3][4] Their work, published in the Canadian Journal of Chemistry, described a multi-step synthesis starting from 7-methylindole. This seminal contribution laid the groundwork for future investigations into the chemistry and applications of this important molecule.

The initial approach, while groundbreaking for its time, was indicative of the synthetic challenges of the era. The evolution of synthetic methodologies since then has been driven by the increasing demand for this compound in drug discovery programs, leading to the development of more efficient, scalable, and regioselective routes. The following sections will explore this evolution in detail, from classical methods to modern catalytic approaches.

The Synthetic Landscape: A Comparative Analysis of Preparative Routes

The preparation of this compound can be approached through several distinct synthetic strategies. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups. This section provides an overview of the most significant synthetic routes, highlighting the underlying chemical principles and experimental considerations.

The Pioneering Approach: Oxidation of 7-Methylindole

The inaugural synthesis by Piers and Brown involved the oxidation of 7-methylindole. This classical approach, while historically significant, often suffers from challenges related to selectivity and the use of harsh oxidizing agents.

Experimental Protocol: A Representative Oxidation of a Methylindole

Objective: To synthesize this compound from 7-methylindole via oxidation.

Materials:

-

7-Methylindole

-

Oxidizing agent (e.g., Selenium dioxide (SeO₂), Manganese dioxide (MnO₂), or Cerium ammonium nitrate (CAN))

-

Appropriate solvent (e.g., Dioxane, Dichloromethane, Acetonitrile)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification supplies (silica gel for column chromatography, appropriate eluents)

Procedure (General Outline):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylindole in a suitable solvent.

-

Add the chosen oxidizing agent to the solution. The stoichiometry will depend on the specific reagent used.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts or excess oxidizing agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.